molecular formula C12H16O2S B2486176 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid CAS No. 1343988-74-8

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B2486176
CAS No.: 1343988-74-8
M. Wt: 224.32
InChI Key: RCBOIOWAGAIRCZ-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a propan-2-yl group and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the propan-2-yl group and has different chemical properties.

    Benzothiophene-2-carboxylic acid: Similar structure but without the tetrahydro modification.

    4,5,6,7-Tetrahydro-1-benzothiophene: Lacks the carboxylic acid group.

Uniqueness

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the propan-2-yl group and the carboxylic acid functional group allows for diverse chemical modifications and applications.

Properties

IUPAC Name

5-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-7(2)8-3-4-10-9(5-8)6-11(15-10)12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBOIOWAGAIRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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